Photodeamination vs. Exciplex Fluorescence Quantum Yield
In a direct head‑to‑head study of 9‑((N,N‑dimethylamino)alkyl)phenanthrenes, the aminomethyl derivative (target compound) exhibited moderately efficient photodeamination, whereas the aminoethyl homolog exclusively formed a fluorescent intramolecular exciplex. The aminomethyl compound converts to 9‑methylphenanthrene and 1,2‑di‑9‑phenanthrylethane upon irradiation, a reaction channel not available to the aminoethyl compound, which instead emits exciplex fluorescence even in highly polar solvents [1].
| Evidence Dimension | Dominant excited‑state relaxation pathway under irradiation |
|---|---|
| Target Compound Data | Moderately efficient photodeamination; major photoproducts are 9‑methylphenanthrene and 1,2‑di‑9‑phenanthrylethane |
| Comparator Or Baseline | 9‑((N,N‑dimethylamino)ethyl)phenanthrene (aminoethyl homolog): intramolecular exciplex fluorescence is the dominant pathway; no reported photodeamination |
| Quantified Difference | The two compounds diverge in their primary photochemical pathway: photodeamination (target) versus exciplex fluorescence (comparator). Quantitative quantum‑yield values were not extracted in the available excerpts. |
| Conditions | Steady‑state photolysis and fluorescence measurements in solvents of varying polarity (cyclohexane to acetonitrile), at ambient temperature, as reported by Lewis and Cohen, J. Phys. Chem. 1994, 98, 10591‑10597 [1]. |
Why This Matters
For applications where covalent photoproducts (9‑methylphenanthrene or di‑9‑phenanthrylethane) are desired, only the aminomethyl derivative provides this reactivity, not the aminoethyl analog.
- [1] Lewis, F. D.; Cohen, B. E. Solvent-Dependent Behavior of Phenanthrene-Amine Intramolecular Exciplexes. J. Phys. Chem. 1994, 98 (41), 10591–10597. View Source
